

Spectroscopic Characterization of 5-Aminonicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 5-Aminonicotinic acid

Cat. No.: B189487

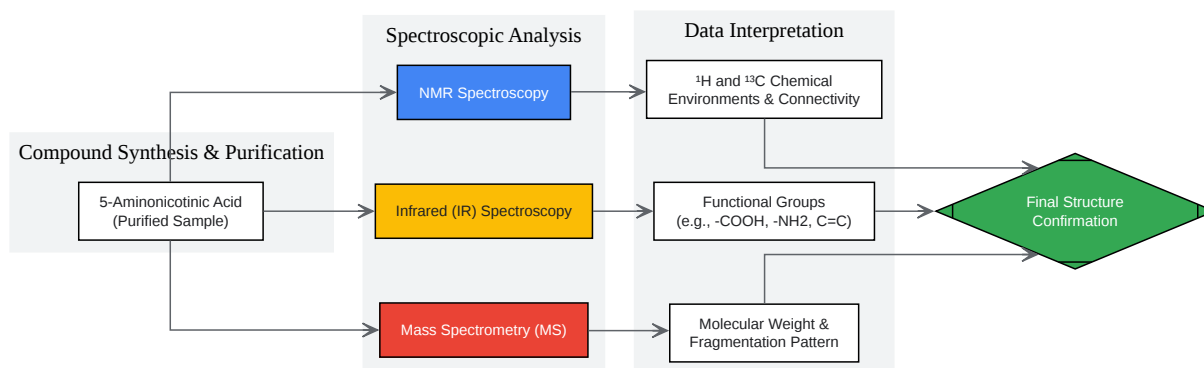
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **5-Aminonicotinic acid** (also known as 5-aminopyridine-3-carboxylic acid), a valuable building block in the synthesis of various biologically active agents and coordination polymers. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Overview of Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation and purity assessment of organic molecules. A combination of NMR, IR, and MS provides a comprehensive characterization of a compound's molecular structure, functional groups, and molecular weight. The logical workflow for this analysis is outlined below.



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Caption: Workflow for the structural elucidation of **5-Aminonicotinic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Data Presentation

While a definitive, published spectrum with full assignment for **5-Aminonicotinic acid** is not readily available, the expected chemical shifts can be predicted based on its structure and data from analogous compounds like nicotinic acid and aminopyridines. The identity of commercially available **5-Aminonicotinic acid** is routinely confirmed by ^1H -NMR, with DMSO- d_6 being a common solvent.^[1]

Table 1: Predicted ^1H NMR Spectroscopic Data for **5-Aminonicotinic Acid**

Proton Position	Predicted Chemical Shift (δ , ppm)	Multiplicity
H-2	~8.2 - 8.4	Singlet (s) or Doublet (d)
H-4	~7.3 - 7.5	Doublet of Doublets (dd) or Triplet (t)
H-6	~8.0 - 8.2	Singlet (s) or Doublet (d)
-NH ₂	~5.8 - 6.0	Broad Singlet (br s)
-COOH	~12.0 - 13.0	Broad Singlet (br s)
Solvent: DMSO-d ₆		

Table 2: Predicted ¹³C NMR Spectroscopic Data for **5-Aminonicotinic Acid**

Carbon Position	Predicted Chemical Shift (δ , ppm)
C-2	~145 - 150
C-3	~125 - 130
C-4	~120 - 125
C-5	~140 - 145
C-6	~135 - 140
-COOH	~165 - 170
Solvent: DMSO-d ₆	

Experimental Protocol: NMR

- Sample Preparation: Dissolve 5-10 mg of high-purity **5-Aminonicotinic acid** in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

- Instrumentation: Use a 300 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-15 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: Acquire the proton-decoupled ^{13}C NMR spectrum. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and sensitivity of the ^{13}C nucleus. The spectral width is typically 0-200 ppm.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Data Presentation

The IR spectrum of **5-Aminonicotinic acid** will display characteristic absorption bands corresponding to its carboxylic acid, aromatic amine, and pyridine ring functionalities. The data is typically acquired using a KBr wafer or pellet technique.^[2]

Table 3: Characteristic IR Absorption Bands for **5-Aminonicotinic Acid**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
3500 - 3300	N-H Stretch	Primary Aromatic Amine	Medium
3300 - 2500	O-H Stretch	Carboxylic Acid (H-bonded)	Strong, Broad
3100 - 3000	C-H Stretch	Aromatic Ring	Medium to Weak
1725 - 1700	C=O Stretch	Carboxylic Acid	Strong
1620 - 1580	N-H Bend	Primary Amine	Medium
1600 - 1450	C=C Stretch	Aromatic Ring	Medium to Strong
1320 - 1210	C-O Stretch	Carboxylic Acid	Strong

Note: These are typical ranges and may vary slightly.[\[3\]](#)[\[4\]](#)

Experimental Protocol: FTIR (KBr Pellet)

- **Sample Preparation:** Grind 1-2 mg of dry **5-Aminonicotinic acid** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent KBr pellet.
- **Background Spectrum:** Place the empty pellet holder in the FTIR spectrometer and acquire a background spectrum to subtract atmospheric (H₂O, CO₂) absorptions.
- **Sample Spectrum:** Place the KBr pellet containing the sample in the holder and acquire the sample spectrum.
- **Data Acquisition:** Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can offer valuable structural clues.

Data Presentation

The electron ionization (EI) mass spectrum of **5-Aminonicotinic acid** shows a molecular ion peak corresponding to its molecular weight (138.12 g/mol). The fragmentation pattern is consistent with the structure of an aminopyridine carboxylic acid.

Table 4: Mass Spectrometry Data (GC-MS) for **5-Aminonicotinic Acid**

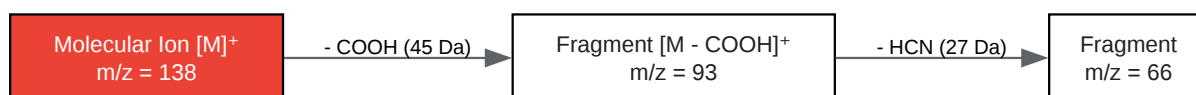
m/z	Relative Intensity	Proposed Fragment
138	Top Peak	$[M]^+$ (Molecular Ion)
93	2nd Highest	$[M - \text{COOH}]^+$
66	3rd Highest	$[\text{C}_4\text{H}_4\text{N}]^+$ (Fragment from pyridine ring cleavage)
Data sourced from PubChem. [2]		

The fragmentation can be rationalized as follows:

- $[M]^+$ (m/z 138): The molecular ion is formed by the loss of one electron. Aromatic compounds typically show a prominent molecular ion peak.[\[5\]](#)
- $[M - \text{COOH}]^+$ (m/z 93): This fragment results from the characteristic loss of the carboxyl group (mass 45) from the molecular ion.[\[5\]](#)
- $[\text{C}_4\text{H}_4\text{N}]^+$ (m/z 66): This likely arises from the subsequent fragmentation of the aminopyridine ring structure.

Experimental Protocol: Mass Spectrometry (EI)

- **Sample Introduction:** Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, often via a direct insertion probe or the output of a gas chromatograph (GC). The sample is heated in a high vacuum to ensure it is in the gas phase.
- **Ionization:** Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes the removal of an electron, forming a positively charged molecular ion (radical cation).
- **Fragmentation:** The high internal energy of the molecular ions causes many of them to fragment into smaller, characteristic charged ions and neutral radicals.
- **Mass Analysis:** Accelerate the positively charged ions into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.



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Caption: Proposed fragmentation pathway for **5-Aminonicotinic acid** in EI-MS.

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